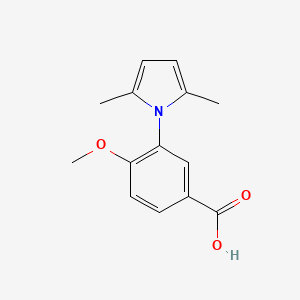

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

Descripción

Historical Context of Pyrrole-Substituted Benzoic Acids

The synthesis of pyrrole-substituted benzoic acids emerged from foundational work in heterocyclic chemistry during the late 19th century. Ludwig Knorr’s pioneering development of the Knorr pyrrole synthesis in 1884 provided the first systematic method for constructing pyrrole rings, enabling the integration of nitrogen-containing heterocycles into aromatic systems. Early applications focused on natural product isolation, such as the identification of pyrrole motifs in chlorophyll and hemoglobin derivatives.

By the mid-20th century, advances in catalytic coupling reactions allowed precise functionalization of benzoic acid scaffolds with pyrrole groups. The discovery that electron-rich pyrrole rings enhance π-stacking interactions in molecular recognition processes spurred interest in derivatives like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid. Modern synthetic routes, including Suzuki-Miyaura cross-coupling and Paal-Knorr condensations, have refined access to these compounds for applications in medicinal chemistry and materials science.

Classification and Nomenclature

This compound belongs to the class of N-aryl pyrrole carboxylic acids, characterized by a benzoic acid core substituted with a pyrrole ring at the meta position. Its systematic IUPAC name reflects three key structural features:

- A benzoic acid group with a methoxy substituent at position 4.

- A 2,5-dimethylpyrrole ring attached at position 3.

- The carboxylic acid functional group at position 1 of the benzene ring.

Structural Formula:

- Molecular Formula : C₁₄H₁₅NO₃

- SMILES : COC1=C(C=CC(=C1)C(=O)O)N2C(=CC=C2C)C

- Key Substituents :

Table 1: Comparative Nomenclature of Related Pyrrole Benzoates

Significance in Heterocyclic Chemistry Research

Pyrrole-substituted benzoic acids occupy a critical niche in heterocyclic chemistry due to their dual functionality: the hydrogen-bonding capacity of the carboxylic acid group and the electron-rich aromaticity of the pyrrole ring. These features enable diverse applications:

Medicinal Chemistry :

- The compound’s pyrrole moiety facilitates interactions with enzymatic active sites, as demonstrated in studies targeting Mycobacterium tuberculosis enoyl-ACP reductase.

- Methoxy and methyl groups enhance lipophilicity, improving blood-brain barrier penetration in central nervous system drug candidates.

Materials Science :

- π-Conjugated systems derived from pyrrole-benzoic acid hybrids exhibit tunable optoelectronic properties, making them viable for organic semiconductors.

Catalysis :

Table 2: Key Research Findings on Pyrrole Benzoic Acid Derivatives

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAHKNCENUBZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid are the GATA family proteins. These proteins play a crucial role in cell differentiation and development.

Mode of Action

This compound, also known as Pyrrothiogatain, inhibits the DNA-binding activity of GATA3 and other members of the GATA family. This inhibition disrupts the interaction between GATA3 and SOX4.

Biochemical Pathways

The inhibition of GATA3 and other GATA family proteins by this compound significantly suppresses Th2 cell differentiation. The compound also inhibits the expression and production of Th2 cytokines.

Result of Action

The result of the action of this compound is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production. This could potentially alter immune responses, as Th2 cells and cytokines play a significant role in the immune system.

Análisis Bioquímico

Biochemical Properties

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid targets the DNA-binding activity of GATA3 and other members of the GATA family. It inhibits the interaction between GATA3 and SOX4.

Actividad Biológica

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Molecular Formula

- Molecular Formula : CHN O

- Molecular Weight : 215.25 g/mol

Structural Characteristics

The compound features a pyrrole ring substituted with a methoxybenzoic acid moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | Not specified |

| Related Pyrrole Derivative | S. aureus (MRSA) | 3.90 μg/mL |

| Related Pyrrole Derivative | M. tuberculosis | 5 μM |

These results suggest that the compound may possess similar or enhanced antibacterial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been documented. For example, certain pyrrole compounds have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts.

Case Study: Anticancer Efficacy

In a study assessing various pyrrole derivatives, compounds demonstrated significant antiproliferative activities against cancer cell lines such as A549 (lung cancer). The results indicated a promising avenue for developing new anticancer agents based on the pyrrole structure.

The exact mechanisms through which This compound exerts its biological effects are not fully elucidated but likely involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of cellular membranes in cancer cells.

- Modulation of enzymatic pathways related to cell proliferation and survival.

Recent Studies

A comprehensive review published in MDPI highlighted the biological activities associated with pyrrole compounds, noting their potential in drug development due to their diverse mechanisms of action against pathogens and cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between This compound and target proteins involved in disease processes. These studies provide insights into how structural modifications can enhance biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Bioactivity and Enzyme Inhibition :

- The thiophene analog MPTC (3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid) demonstrated inhibitory activity against GlmU, a bacterial enzyme involved in peptidoglycan biosynthesis . This suggests that the target compound’s benzoic acid scaffold may also exhibit bioactivity, though its methoxy group could reduce solubility compared to MPTC’s thiophene ring.

Crystallographic Behavior :

- Derivatives of 4-methoxybenzoic acid (e.g., Structure XII in ) form hydrogen-bonded chains (e.g., C22(6) motifs) in crystal lattices. The pyrrole substituent in the target compound likely disrupts these motifs, favoring π-π interactions over classical H-bonding networks .

Synthetic Utility: The compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (CAS: Not reported; MW: 339.19) from highlights the use of halogenated analogs in cross-coupling reactions. The bromine atom enhances reactivity for further functionalization, a feature absent in the non-halogenated target compound .

Métodos De Preparación

General Strategy

The synthesis typically involves the nucleophilic substitution or coupling of a 2,5-dimethylpyrrole moiety onto a suitably substituted benzoic acid derivative. The methoxy group at the 4-position of the benzoic acid ring is generally introduced before or after pyrrole coupling depending on the synthetic route chosen.

Paal-Knorr Pyrrole Synthesis

A widely used method to construct the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions. For this compound, the pyrrole ring can be synthesized first and then coupled to the methoxybenzoic acid derivative.

- Typical conditions: Acidic medium (e.g., acetic acid), moderate temperature (60–100 °C).

- Precursors: 2,5-dimethoxytetrahydrofuran or 2,5-dimethyl-1,4-dicarbonyl compounds with ammonia or primary amines.

- Advantages: High regioselectivity and yields; scalable for industrial synthesis.

Coupling Reaction with 4-Methoxybenzoic Acid

The attachment of the pyrrole nitrogen to the benzoic acid ring can be achieved through nucleophilic substitution or amide bond formation strategies:

- Direct N-arylation: React 2,5-dimethylpyrrole with 4-methoxybenzoic acid or its activated derivatives (e.g., acid chlorides or esters) under coupling conditions.

- Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC) or similar carbodiimides can facilitate the formation of amide or ester bonds.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Room temperature to 80 °C depending on reagents.

Industrial Production Considerations

Industrial synthesis adapts these laboratory methods for scale-up:

- Use of continuous flow reactors to improve reaction control and yield.

- Optimization of reaction parameters such as temperature, solvent, and reagent concentrations.

- Automated synthesis platforms for reproducibility and efficiency.

Purification and Characterization

- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from ethanol/water.

- Characterization: High-performance liquid chromatography (HPLC) for purity; nuclear magnetic resonance (NMR) spectroscopy for structural confirmation; mass spectrometry (MS) for molecular weight verification.

Data Table: Summary of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis | 2,5-dimethoxytetrahydrofuran + NH3, acid catalyst, 60–100 °C | Formation of 2,5-dimethylpyrrole ring |

| 2 | Coupling with 4-methoxybenzoic acid | 4-methoxybenzoic acid or acid chloride + 2,5-dimethylpyrrole + DCC, DMF, RT to 80 °C | Formation of N-aryl bond |

| 3 | Purification | Column chromatography or recrystallization | Ensures high purity for research use |

| 4 | Characterization | NMR (1H, 13C), FTIR, HRMS | Confirms structure and purity |

Research Findings and Optimization

- Yield optimization: Reaction temperature and solvent choice critically influence yields; polar aprotic solvents generally improve coupling efficiency.

- Selectivity: Protecting groups may be used on the benzoic acid to prevent side reactions during pyrrole coupling.

- Scalability: Continuous flow synthesis has been shown to increase throughput and reproducibility for similar pyrrole-benzoic acid compounds.

Comparative Notes from Related Compounds

- The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid uses similar routes but involves the hydroxy group instead of methoxy at the 4-position, indicating that methylation of the hydroxy group could be a post-synthetic modification step if starting from the hydroxy analog.

- Industrial methods for 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involve coupling with DCC, suggesting this reagent is effective for amide or N-aryl bond formation in this chemical family.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.